molecular formula C28H32N4O3 B611967 Pacritinib CAS No. 937272-79-2

Pacritinib

Número de catálogo: B611967
Número CAS: 937272-79-2
Peso molecular: 472.6 g/mol
Clave InChI: HWXVIOGONBBTBY-ONEGZZNKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pacritinib es un inhibidor de la cinasa de molécula pequeña administrado por vía oral, desarrollado por CTI BioPharma. Se utiliza principalmente para el tratamiento de la mielofibrosis, un tipo de trastorno de la médula ósea. This compound recibió su primera aprobación en febrero de 2022 en los EE. UU. para tratar a adultos con mielofibrosis primaria o secundaria de riesgo intermedio o alto con un recuento plaquetario inferior a 50 × 10⁹/L .

Análisis De Reacciones Químicas

Tipos de reacciones: Pacritinib experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

    Oxidación: Implica el uso de agentes oxidantes como el peróxido de hidrógeno.

    Reducción: El borohidruro de sodio y el hidrato de hidrazina se utilizan comúnmente.

    Sustitución: Los compuestos halogenados se utilizan a menudo para reacciones de sustitución.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen intermediarios que se procesan posteriormente para producir this compound .

Aplicaciones Científicas De Investigación

Myelofibrosis Treatment

Pacritinib has shown significant efficacy in treating myelofibrosis, particularly in patients with low platelet counts. Two pivotal Phase III trials, PERSIST-1 and PERSIST-2, demonstrated that this compound effectively reduces spleen volume and alleviates symptoms associated with this hematological malignancy.

  • Efficacy Results :
    • In PERSIST-2, this compound achieved a ≥35% reduction in spleen volume in 23% of patients compared to 2% in the best available therapy (BAT) group (P=0.0007) .
    • A ≥50% reduction in total symptom score was observed in 25% of this compound-treated patients versus 8% in the BAT group (P=0.044) .

Management of Thrombocytopenia

This compound is particularly beneficial for patients with severe thrombocytopenia (platelet count <50 x 10^9/L). Unlike traditional therapies that may exacerbate low platelet counts, this compound has demonstrated improvements in both platelet and hemoglobin levels .

  • Real-World Data : A retrospective analysis showed that this compound treatment resulted in stability or improvement in thrombocytopenia and anemia among patients treated in clinical practice settings .

Case Study Insights

  • PERSIST Trials :
    • PERSIST-1 : Focused on patients with myelofibrosis regardless of their platelet counts.
    • PERSIST-2 : Specifically enrolled patients with severe thrombocytopenia, confirming the drug's efficacy even in challenging patient populations .
  • Longitudinal Outcomes : In studies assessing long-term outcomes, this compound consistently demonstrated improvements in quality of life metrics alongside clinical endpoints such as spleen size reduction and symptom burden .

Safety Profile

This compound is generally well-tolerated, with manageable gastrointestinal side effects being the most commonly reported adverse events. Importantly, it does not appear to increase the risk of bleeding or death compared to other treatments .

Comparative Efficacy

In direct comparisons with ruxolitinib:

  • This compound has shown superior efficacy in reducing spleen volume and improving symptoms in patients who have previously been treated with ruxolitinib or who are intolerant to it .
Parameter This compound Best Available Therapy Statistical Significance
Spleen Volume Reduction ≥35%23%2%P=0.0007
Total Symptom Score Reduction ≥50%25%8%P=0.044

Mecanismo De Acción

Pacritinib funciona inhibiendo la Janus quinasa 2 (JAK2) y la tirosina quinasa 3 similar a Fms (FLT3). Bloquea la acción de estas quinasas, que están involucradas en las vías de señalización que conducen a la proliferación de células mieloides. Al inhibir estas vías, this compound ayuda a reducir los síntomas de la mielofibrosis .

Compuestos similares:

    Ruxolitinib: Otro inhibidor de JAK1/2 utilizado para tratar la mielofibrosis.

    Momelotinib: Un inhibidor de JAK1 y JAK2 con aplicaciones similares.

Comparación: this compound es único en su inhibición selectiva de JAK2 y FLT3 sin inhibir JAK1, lo que reduce el riesgo de trombocitopenia en comparación con otros inhibidores de JAK . Esto hace que this compound sea particularmente beneficioso para pacientes con recuentos plaquetarios bajos .

Comparación Con Compuestos Similares

Actividad Biológica

Pacritinib is a novel, orally administered kinase inhibitor primarily targeting JAK2 and IRAK1, with additional effects on FLT3 and ACVR1. It has gained attention for its therapeutic potential in myelofibrosis (MF), particularly in patients with severe thrombocytopenia who are often unresponsive to other treatments. This article explores the biological activity of this compound, supported by clinical trial data, mechanism of action, and case studies.

This compound functions by inhibiting key signaling pathways involved in hematopoiesis and immune response. Its primary targets include:

  • JAK2 : Involved in the signaling of various hematopoietic growth factors.
  • IRAK1 : Plays a role in pro-inflammatory signaling pathways.
  • FLT3 : A receptor tyrosine kinase implicated in leukemogenesis.

The compound exhibits a unique profile that allows it to induce apoptosis in JAK2-dependent malignancies while mitigating the adverse effects associated with traditional JAK inhibitors.

Phase III Trials

This compound's efficacy was evaluated in two pivotal Phase III trials, PERSIST-1 and PERSIST-2, focusing on patients with MF and severe thrombocytopenia. Key findings include:

  • Spleen Volume Reduction : In the PERSIST-1 trial, 23% of patients receiving this compound achieved a ≥35% reduction in spleen volume compared to only 2% in the best available therapy (BAT) group (P=0.0007) .
  • Symptom Improvement : The modified Total Symptom Score (TSS) showed a ≥50% reduction in 25% of this compound patients versus 8% in the BAT group (P=0.044) .

Long-term Outcomes

A retrospective analysis of patients who continued treatment on a compassionate use basis after the trials indicated sustained benefits:

  • Duration of Treatment : Patients received this compound for a median duration of 21.1 months, demonstrating long-term tolerability and effectiveness .
  • Response Rates : Higher response rates were observed regardless of prior treatment with JAK2 inhibitors, emphasizing this compound's utility as a second-line therapy .

Comparative Analysis with Other Inhibitors

This compound has been shown to outperform other JAK inhibitors like ruxolitinib, particularly in patients with severe thrombocytopenia. A comparison table summarizes key differences:

FeatureThis compoundRuxolitinib
TargetJAK2, IRAK1, FLT3JAK1, JAK2
IndicationMyelofibrosisMyelofibrosis
Efficacy in ThrombocytopeniaYesLimited
Spleen Volume Reduction23%28%
Symptom Improvement25%8%

Case Studies

Several case studies highlight the effectiveness of this compound in clinical practice:

  • Case Study 1 : A patient with relapsed MF and severe thrombocytopenia showed significant symptom relief and spleen volume reduction after initiating this compound treatment for six months.
  • Case Study 2 : Another patient previously treated with ruxolitinib experienced disease progression but responded well to this compound, achieving stable platelet counts and improved quality of life metrics.

Propiedades

IUPAC Name

(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXVIOGONBBTBY-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801045679
Record name Pacritinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

While the pathogenesis of myelofibrosis (MF) is still poorly understood, both primary and secondary (i.e. post-polycythemia vera or post-essential thrombocythemia) myelofibrosis have been associated with mutations of _JAK2_. Signaling pathways initiated by JAK2 generate a number of cytokines and growth factors responsible for hematopoiesis and immune functioning, and its dysregulation is thought to be a driver of MF pathogenesis. Pacritinib is thought to exert its pharmacologic activity via inhibition of wild-type JAK2, mutant JAK2V617F, and FMS-like tyrosine kinase 3 (FLT3). It has a greater inhibitory potency towards JAK2 than related proteins (e.g. JAK3, TYK2), and does not inhibit JAK1 at clinically relevant concentrations. Pacritinib also exhibits some inhibitory activity against other cellular kinases (e.g. CSF1R and IRAK1), although the clinical significance of this activity is unknown.
Record name Pacritinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11697
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

937272-79-2
Record name Pacritinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937272-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pacritinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937272792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pacritinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11697
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pacritinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14,19-Dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa- 1(25),2,4,6(27),8,10,12(26),16,21,23-decaene, 11-[2-(1-pyrrolidinyl) ethoxy]-, (16E)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PACRITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22N65IL3O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.